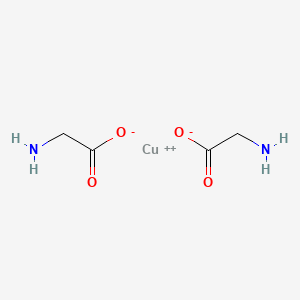

Cupric glycinate

Description

A non-essential amino acid. It is found primarily in gelatin and silk fibroin and used therapeutically as a nutrient. It is also a fast inhibitory neurotransmitter.

Structure

3D Structure of Parent

Properties

CAS No. |

32817-15-5 |

|---|---|

Molecular Formula |

C2H5CuNO2 |

Molecular Weight |

138.61 g/mol |

IUPAC Name |

2-aminoacetic acid;copper |

InChI |

InChI=1S/C2H5NO2.Cu/c3-1-2(4)5;/h1,3H2,(H,4,5); |

InChI Key |

RMNCNUNUQBLASX-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2] |

Canonical SMILES |

C(C(=O)O)N.[Cu] |

boiling_point |

Decomposes with gas evolution. (USCG, 1999) |

melting_point |

253.4 °F (USCG, 1999) |

physical_description |

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |

Related CAS |

56-40-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

cupric glycinate synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of Cupric Glycinate (B8599266)

Introduction

Bis(glycinato)copper(II), commonly known as cupric glycinate, is a coordination complex with the formula [Cu(NH₂CH₂COO)₂]. It serves as a significant model compound in bioinorganic chemistry and has applications in animal feed supplements and pharmaceuticals. Glycine (B1666218), the simplest amino acid, functions as a bidentate chelating ligand, coordinating to the central copper(II) ion via its amino nitrogen and one carboxylate oxygen, forming a stable five-membered ring.[1][2][3]

The square planar coordination geometry around the d⁹ copper(II) center gives rise to two geometric isomers: cis and trans.[1][4] The cis isomer is typically the kinetically favored product, precipitating more rapidly from solution, while the trans isomer is the thermodynamically more stable form and can be obtained by thermal isomerization of the cis form.[3][5][6] This guide provides detailed experimental protocols for the synthesis of both isomers and a comprehensive overview of the analytical techniques used for their characterization.

Synthesis of Bis(glycinato)copper(II) Isomers

The most common synthetic route involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297), with glycine in an aqueous or aqueous-ethanolic solution.[1][7]

Experimental Protocol: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol details the preparation of the kinetically favored cis isomer.

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Glycine (NH₂CH₂COOH)

-

Deionized water

Procedure:

-

In a 250 mL beaker, dissolve approximately 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (~70 °C).[7]

-

In a separate 150 mL beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water (~70 °C).[5][7]

-

While both solutions are still hot, add the glycine solution to the copper(II) acetate solution with continuous stirring.[7]

-

To the resulting deep blue solution, add 25-30 mL of 95% ethanol to induce precipitation.[3][7]

-

Allow the solution to cool for several minutes at room temperature, then place the beaker in an ice bath to maximize crystallization.[4][7]

-

Collect the light blue, needle-like crystals of cis-Cu(gly)₂·H₂O by vacuum filtration using a Büchner funnel.[4]

-

Wash the precipitate with two small portions of cold acetone (B3395972) or ethanol to remove any unreacted starting materials and acetic acid byproduct.[4][8]

-

Continue to pull air through the sample for several minutes to partially dry it, then transfer the solid to a watch glass and allow it to air-dry completely.

Experimental Protocol: Synthesis of trans-Bis(glycinato)copper(II)

This protocol describes the solid-state thermal isomerization of the cis complex to the thermodynamically stable trans isomer.

Materials:

-

Dry cis-bis(glycinato)copper(II) monohydrate (prepared as in section 2.1)

Procedure:

-

Place a sample of the finely ground, dry cis-bis(glycinato)copper(II) monohydrate in a dry beaker or on a watch glass.

-

Heat the solid in an oven or on a hot plate at a temperature of 180-200 °C for approximately 15-30 minutes.[3][6][7] The dehydration of the monohydrate typically occurs between 120-180°C.[9]

-

Observe the color change from the light blue of the cis isomer to the more intense, purplish-blue of the trans isomer.

-

Allow the sample to cool to room temperature. The resulting solid is anhydrous trans-bis(glycinato)copper(II). This form will readily rehydrate if exposed to moisture.[3]

Caption: Workflow for the synthesis of cupric glycinate isomers.

Physicochemical Characterization

A variety of analytical techniques are employed to confirm the identity, purity, and structure of the synthesized cupric glycinate complexes.

Data Presentation

The following tables summarize key quantitative data for the cis and trans isomers of bis(glycinato)copper(II).

Table 1: Physical Properties and Synthesis Yields

| Property | cis-Bis(glycinato)copper(II) Monohydrate | trans-Bis(glycinato)copper(II) | Reference(s) |

|---|---|---|---|

| Formula | Cu(C₂H₄NO₂)₂·H₂O | Cu(C₂H₄NO₂)₂ | [1] |

| Appearance | Light blue, needle-like crystals | Purplish-blue powder | [7][10] |

| Decomposition Temp. | ~212 °C | ~212 °C | [1] |

| Typical Yield (Synthesis) | ~82% | N/A | [3] |

| Typical Yield (Isomerization) | N/A | ~98% |[3] |

Table 2: Key Spectroscopic Data

| Technique | Parameter | cis-Isomer | trans-Isomer | Reference(s) |

|---|---|---|---|---|

| UV-Vis (aq. solution) | λmax (d-d transition) | ~620 nm | ~620 nm | [11] |

| Infrared (IR) Spectroscopy | ν(N-H) stretch | 3300-3200 cm⁻¹ | 3300-3200 cm⁻¹ | [9] |

| ν(Cu-N) stretch | ~455 cm⁻¹ | ~460 cm⁻¹ | [9][12] |

| | ν(Cu-O) stretch | ~330 cm⁻¹ | ~335 cm⁻¹ |[9][12] |

Table 3: Thermal Analysis Data

| Process | Temperature Range | Mass Loss | Product | Reference(s) |

|---|---|---|---|---|

| Dehydration (cis form) | 120 - 180 °C | ~7.8% (calc.) | Anhydrous cis-Cu(gly)₂ | [9] |

| Decomposition | > 200 °C | Variable | CuO (final) |[9] |

Characterization Methodologies

IR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers due to their different molecular symmetries.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample as a KBr pellet. Grind a small amount (~1-2 mg) of the dry cupric glycinate complex with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a transparent disk using a hydraulic press.[11]

-

Data Acquisition: Obtain the IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: The key regions for distinguishing isomers are the fingerprint region and the far-IR region. The presence of Cu-N (~460 cm⁻¹) and Cu-O (~330 cm⁻¹) stretching vibrations confirms coordination.[9][12] The symmetry differences between cis (C₂) and trans (C₂h) isomers lead to distinct patterns and numbers of active bands, particularly for the carboxylate stretches.

UV-Vis spectroscopy provides information about the d-d electronic transitions of the copper(II) ion.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute aqueous solution of the cupric glycinate complex of a known concentration.

-

Data Acquisition: Record the absorption spectrum over the visible range (e.g., 400-900 nm) using a spectrophotometer.

-

Analysis: The broad absorption band observed around 620 nm is characteristic of the d-d transitions for the [Cu(gly)₂] species in a distorted octahedral or square planar environment in aqueous solution.[11][13]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, dehydration, and decomposition of the complex.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the complex (e.g., 5-10 mg) into an alumina (B75360) or platinum TGA pan.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range from ambient to ~600 °C.

-

Analysis: The TGA curve will show a distinct mass loss step corresponding to the loss of the water molecule from the monohydrate complex, typically in the 120-180 °C range.[9] Subsequent mass loss at higher temperatures (>200 °C) corresponds to the decomposition of the glycinate ligands.[1][9] The DSC curve will show endothermic or exothermic peaks associated with these transitions.

Single-crystal or powder XRD is the definitive method for determining the solid-state structure, including the precise geometry (cis or trans), bond lengths, and crystal packing.

Experimental Protocol:

-

Sample Preparation: For powder XRD, the crystalline sample is finely ground. For single-crystal XRD, a suitable single crystal is mounted on a goniometer.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

-

Analysis: The diffraction data is used to solve the crystal structure. For cis-bis(glycinato)copper(II), the structure is often a distorted square pyramid with a coordinated water molecule. The anhydrous trans isomer typically exhibits a centrosymmetric structure. Analysis confirms the bidentate chelation of the glycinate ligands and provides precise bond distances, such as Cu-N and Cu-O bond lengths.

Caption: Workflow for the characterization of cupric glycinate.

Conclusion

The synthesis of bis(glycinato)copper(II) is a classic experiment that provides excellent examples of kinetic versus thermodynamic control and geometric isomerism in coordination chemistry. The cis and trans isomers can be reliably prepared and distinguished using standard laboratory techniques. Proper characterization using a combination of spectroscopic (IR, UV-Vis), thermal (TGA/DSC), and diffraction (XRD) methods is essential to confirm the identity, purity, and detailed structure of the synthesized complexes, providing valuable data for researchers in chemistry and drug development.

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 3. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 4. murov.info [murov.info]

- 5. scribd.com [scribd.com]

- 6. sciepub.com [sciepub.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. latamjpharm.org [latamjpharm.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Cupric Glycinate

Introduction: Cupric glycinate (B8599266), known systematically as bis(glycinato)copper(II), is a coordination complex formed between the copper(II) ion (Cu²⁺) and two glycinate ligands.[1] This metal-amino acid chelate exists in several forms, including anhydrous (C₄H₈CuN₂O₄) and hydrated states (monohydrate and dihydrate), and as cis and trans geometric isomers.[1][2] Its high bioavailability as a copper source makes it a compound of significant interest in nutrition, animal feed, and pharmaceutical research.[3][4] For drug development professionals, understanding its fundamental physicochemical properties is crucial for formulation, stability testing, and predicting its behavior in biological systems. This guide provides a comprehensive overview of these properties, supported by experimental data and methodologies.

Core Physicochemical Properties

Cupric glycinate is a blue crystalline solid, with the specific shade and crystal habit depending on its hydration state and isomeric form.[2][3][5] The monohydrate typically appears as deep-blue needles, while the dihydrate is a light blue powder.[4][5] The compound is generally stable under standard storage conditions.[3][6]

| Property | Value | References |

| Chemical Formula | C₄H₈CuN₂O₄ (Anhydrous) C₄H₁₀CuN₂O₅ (Monohydrate) | [1][5][7] |

| Molecular Weight | 211.66 g/mol (Anhydrous) 229.67 g/mol (Monohydrate) 247.69 g/mol (Dihydrate) | [2][5] |

| Appearance | Blue to dark blue solid/crystals | [1][2][3] |

| Isomerism | Exists as cis and trans geometric isomers | [1][8][9] |

| Density | 2.029 g/cm³ (cis-monohydrate) | [1] |

| pH (Aqueous Solution) | > 7.0 (Basic) | [4][5] |

Solubility Profile

Cupric glycinate's solubility is a critical factor for its formulation and absorption. While generally described as water-soluble, quantitative data indicates its solubility is limited.[3][5] It exhibits poor solubility in most nonpolar organic solvents.

| Solvent | Solubility | References |

| Water | 0.18 g/100 mL (at 0 °C) 0.52 g/100 mL (at 25 °C) | [1] |

| Alcohol (Ethanol) | Slightly soluble | [1][3][4] |

| Hydrocarbons | Insoluble | [3] |

| Ethers | Insoluble | [3] |

| Ketones | Insoluble | [3] |

| DMF, DMSO, Pyridine | Soluble | [1] |

Stability and Reactivity

The thermal stability of cupric glycinate has been characterized by thermogravimetric analysis (TGA). The hydrated forms lose water molecules at specific temperatures before the organic ligand begins to decompose. The compound is incompatible with strong oxidizing agents and acids.[6]

| Form | Thermal Event | Temperature | References |

| Dihydrate | Loss of first H₂O | 103 °C | [2] |

| Dihydrate | Loss of second H₂O | 140 °C | [2] |

| Monohydrate | Loss of H₂O | 123 °C | [2] |

| Anhydrous | Onset of decomposition | ~212-228 °C | [1][2] |

Structural and Spectroscopic Characterization

Crystal Structure

The structure of cupric glycinate has been determined by X-ray diffraction. In the common cis-monohydrate isomer, the copper(II) ion is in a distorted octahedral coordination environment.[10] Two glycinate ligands act as bidentate chelators, coordinating through one nitrogen and one oxygen atom in the equatorial plane. The axial positions are occupied by a water molecule and a weakly coordinated oxygen atom from an adjacent complex.[7][10]

| Parameter | Value (cis-monohydrate) | References |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1][7] |

| Lattice Constants | a = 5.1920 Å b = 10.6850 Å c = 13.5535 Å α, β, γ = 90° | [7] |

| Formula Units (Z) | 4 | [1] |

Spectroscopic Properties

Spectroscopy is essential for identifying cupric glycinate and distinguishing between its isomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for differentiating the cis and trans isomers due to their different symmetries.[1][8] The coordination of the amino and carboxylate groups to the copper ion results in characteristic shifts in their vibrational frequencies compared to free glycine (B1666218).

| Wavenumber (cm⁻¹) | Assignment | References |

| 3356 - 3250 | N-H stretching of coordinated amino group | [11] |

| ~1640 | Symmetric deformation of crystal-bound water | [11] |

| ~1578 | C=O stretching of coordinated carboxyl group | [11] |

| ~1408 | C-O stretching of coordinated carboxyl group | [11] |

| ~486 | Cu-N vibration | [11] |

-

UV-Visible (UV-Vis) Spectroscopy: The blue color of the complex is due to the absorption of light in the orange region of the visible spectrum (around 600-650 nm), corresponding to d-d electronic transitions of the central copper(II) ion.[8][12] The position of the maximum absorption wavelength (λmax) is sensitive to the ligand field and coordination geometry.[8]

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol is adapted from established methods involving the reaction of copper(II) acetate (B1210297) and glycine.[1][12]

-

Dissolution of Reactants: Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of deionized water with gentle heating (to ~70 °C). In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.

-

Reaction: Add the hot glycine solution to the copper acetate solution while stirring.

-

Precipitation: Add 25 mL of heated ethanol (B145695) to the reaction mixture.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Isolation: Collect the resulting blue needle-like crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold ethanol and then ether. Allow the product to air-dry.

Characterization Methods

-

Infrared Spectroscopy (KBr Pellet Method):

-

Thoroughly grind a small amount of the synthesized complex (1-2 mg) with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a transparent or translucent disk.

-

Place the KBr disk in the sample holder of an FTIR spectrometer and acquire the spectrum.[8]

-

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan (typically alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled inert atmosphere (e.g., nitrogen gas) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

-

Record the mass loss as a function of temperature to determine dehydration and decomposition points.[13]

-

Biological Relevance and Drug Development

Cupric glycinate serves as a highly bioavailable source of copper, an essential trace element.[3] Copper is a critical cofactor for numerous enzymes involved in fundamental physiological processes, including energy metabolism (cytochrome c oxidase), iron metabolism (ceruloplasmin), and connective tissue formation (lysyl oxidase).[3][14] In drug development, copper complexes are being explored for their therapeutic potential in treating inflammatory conditions and certain cancers, particularly those resistant to platinum-based drugs.[14][15] The chelation of copper with ligands like glycine can enhance its delivery and modulate its biological activity.

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Mintchem Copper glycinate is a highly bioavailable form of copper Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 4. echemi.com [echemi.com]

- 5. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Copper Glycinate n Copper Bisglycinate Manufacturers, with SDS [mubychem.com]

- 7. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 12. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]

- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 14. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper Drug Complexes: Development of a novel class drugs with significant potential for treatment of platinum insensitive cancers | Experimental Therapeutics [bccrc.ca]

An In-depth Technical Guide to the Crystal Structure and Isomers of Cupric Glycinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cupric glycinate (B8599266), a coordination complex of copper and the amino acid glycine (B1666218), presents a fascinating case study in isomerism and crystal packing. This document provides a comprehensive technical overview of the crystal structure of its two primary geometric isomers: cis- and trans-bis(glycinato)copper(II). Detailed crystallographic data, experimental protocols for their synthesis and isomerization, and visualizations of their molecular structures and synthetic pathways are presented. This guide is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, as well as professionals in drug development who may utilize copper-based compounds.

Introduction to Cupric Glycinate Isomerism

Copper(II) glycinate, with the chemical formula [Cu(C₂H₄NO₂)₂], typically exists as a monohydrate. The glycinate anion acts as a bidentate ligand, coordinating to the central copper ion through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group. This forms a stable five-membered chelate ring.[1] The square planar coordination geometry around the copper(II) ion gives rise to two geometric isomers: cis and trans.[2]

The cis-isomer is the kinetically favored product and is typically isolated from aqueous solutions at lower temperatures.[3] In contrast, the trans-isomer is the thermodynamically more stable form and can be obtained by heating the cis-isomer.[3][4] The two isomers exhibit distinct physical properties, including crystal structure and color, with the cis form appearing as light blue, flake-like crystals and the trans form having a different appearance.[2] The ultimate diagnostic technique for distinguishing between these isomers is X-ray crystallography.[2]

Crystal Structure and Quantitative Data

The crystal structures of both cis- and trans-bis(glycinato)copper(II) monohydrate have been determined by X-ray diffraction. The key crystallographic data are summarized in the tables below for easy comparison.

Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate

The cis isomer crystallizes in the orthorhombic system.[4][5] In this configuration, the two amino groups and the two carboxylate groups of the glycinate ligands are adjacent to each other.[6] The monohydrated form, cis-[Cu(gly)₂(H₂O)], is the most commonly isolated.[6]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][5][6] |

| Space Group | P2₁2₁2₁ | [2][4][5][6][7] |

| a (Å) | 10.8053(3) | [4] |

| b (Å) | 5.2101(1) | [4] |

| c (Å) | 13.4983(4) | [4] |

| α (°) | 90 | [7] |

| β (°) | 90 | [7] |

| γ (°) | 90 | [7] |

| Z | 4 | [2] |

Crystallographic Data for trans-Bis(glycinato)copper(II)

The trans isomer crystallizes in the monoclinic system.[4][5] In this arrangement, the amino groups and carboxylate groups are positioned opposite each other.[6]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4][5] |

| Space Group | I2/a | [4] |

| a (Å) | 14.8218(3) | [4] |

| b (Å) | 5.2321(1) | [4] |

| c (Å) | 9.6408(2) | [4] |

| α (°) | 90 | |

| β (°) | 87.243(1) | [4] |

| γ (°) | 90 | |

| Z |

Molecular Structure Visualization

The spatial arrangement of the glycinate ligands around the central copper ion in the cis and trans isomers is depicted below.

Experimental Protocols

Detailed methodologies for the synthesis of both cis and trans isomers are provided below. These protocols are based on established literature procedures.[8][9][10]

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol describes the synthesis of the kinetically favored cis-isomer.

Materials:

-

Copper(II) acetate (B1210297) monohydrate (1.6 g)[9]

-

Glycine (1.3 g)[9]

Procedure:

-

Dissolve 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water in a 250 mL beaker.[8][9]

-

Dissolve 1.3 g of glycine in 10 mL of deionized water in a 150 mL beaker.[8][9]

-

Heat both solutions to their boiling points on a hot plate, with occasional stirring, until all solids have dissolved.[8][9]

-

Remove the beakers from the hot plate and, while stirring, add the hot glycine solution to the copper(II) acetate solution.[8][9]

-

Allow the resulting solution to cool for several minutes before placing it in an ice bath.[8][9]

-

Once crystal formation begins, add 20 mL of 1-propanol (B7761284) with continuous stirring.[8][9]

-

Continue to cool the mixture for several more minutes.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[8][9]

-

Transfer the solid to a pre-weighed filter paper and allow it to air dry.[8]

Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically more stable trans-isomer can be obtained by heating the cis-isomer.[8][9]

Materials:

Procedure:

-

Transfer a known amount of the prepared cis-copper(II) glycinate monohydrate to a 25 mL round-bottom flask.[8][9]

-

Add 10 mL of deionized water and an amount of glycine equal to approximately two-thirds the mass of the cis-isomer.[8][9]

-

Gently reflux the mixture for one hour.[9]

-

Filter the resulting mixture and collect the solid product.

-

Allow the solid to air dry.[9]

-

An alternative method involves heating the solid cis-isomer in an oven at 180-200°C.[3][4]

Experimental Workflow Visualization

The logical flow of the synthesis and characterization process is illustrated in the following diagram.

Conclusion

This technical guide has provided a detailed examination of the crystal structures and isomeric forms of cupric glycinate. The quantitative crystallographic data presented in a comparative format, along with the explicit experimental protocols, offer a practical resource for the scientific community. The visualization of molecular structures and experimental workflows further enhances the understanding of this important coordination complex. The distinct properties of the cis and trans isomers, stemming from their different crystal packing and molecular symmetry, underscore the significance of stereochemistry in the solid state. This information is crucial for applications where specific isomeric forms are required, such as in the development of novel therapeutic agents or functional materials.

References

- 1. youtube.com [youtube.com]

- 2. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 3. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 4. The structures of four bis(glycinato)copper(II) complexes [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. murov.info [murov.info]

- 10. scribd.com [scribd.com]

An In-Depth Technical Guide to the Biological Role and Mechanisms of Cupric Glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupric glycinate (B8599266), a chelated form of copper bound to the amino acid glycine (B1666218), exhibits enhanced bioavailability compared to inorganic copper salts. This attribute, coupled with the essential role of copper in numerous physiological processes, has positioned cupric glycinate as a compound of significant interest in research and drug development. This technical guide provides a comprehensive overview of the biological roles and molecular mechanisms of cupric glycinate, with a focus on its involvement in cellular signaling, tissue regeneration, and potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for scientists and professionals engaged in the exploration of this promising compound.

Introduction

Copper is an essential trace element vital for the function of numerous cuproenzymes involved in a wide array of biological processes, including cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation.[1] However, the bioavailability of inorganic copper can be limited. Cupric glycinate, a coordination complex of copper (II) and glycine ([Cu(glycinate)2(H2O)x]), offers a solution to this challenge by enhancing copper absorption.[2][3] This guide delves into the intricate biological activities of cupric glycinate, exploring its mechanisms of action at the cellular and molecular levels.

Physicochemical Properties

Cupric glycinate typically exists as a blue crystalline solid.[4] It is a chelate where the copper ion is bonded to two glycine molecules, forming a stable complex that is more readily absorbed by the body than inorganic copper salts like copper sulfate.[2][3] The IUPAC name for this complex is bis(glycinato)copper(II).[4]

Biological Roles and Mechanisms of Action

The biological effects of cupric glycinate are intrinsically linked to the roles of its constituent parts: copper and glycine. The chelated form facilitates the delivery of copper to cells, where it can then participate in various enzymatic and signaling pathways.

Cellular Uptake and Bioavailability

Cupric glycinate is recognized for its high bioavailability.[2][3] The chelation with glycine, an amino acid, is thought to allow for its absorption through amino acid transporters in the intestine, in addition to the primary copper transporter, Ctr1.[5] This dual mechanism likely contributes to its superior absorption compared to inorganic copper sources.[2][3]

Table 1: Relative Bioavailability of Cupric Glycinate vs. Copper Sulfate in Steers

| Parameter | Relative Bioavailability of Cupric Glycinate (%) vs. Copper Sulfate (100%) | Reference |

| Plasma Copper | 144 | [6] |

| Liver Copper | 150 | [6] |

| Ceruloplasmin | 157 | [6] |

This data is derived from a study in steers fed high dietary sulfur and molybdenum and may not be directly extrapolated to humans.

Role in Signaling Pathways

Copper, delivered via cupric glycinate, is a modulator of several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and survival.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Studies have shown that copper can modulate NF-κB activity. Depending on the cellular context and copper concentration, it can either activate or inhibit this pathway. For instance, in some cancer cells, copper complexes have been shown to upregulate NF-κB expression.[7]

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Copper has been shown to influence the phosphorylation status of key MAPK members, including ERK, p38, and JNK.[7] This modulation can have significant implications for cell fate.

Role in Extracellular Matrix Synthesis and Wound Healing

Copper is an essential cofactor for lysyl oxidase, an enzyme critical for the cross-linking of collagen and elastin, the primary structural proteins of the extracellular matrix (ECM).[8] By providing bioavailable copper, cupric glycinate can support robust ECM synthesis, which is fundamental for tissue integrity and wound repair.

The copper-peptide complex, GHK-Cu, which shares structural similarities with cupric glycinate, has been extensively studied for its wound-healing properties. It has been shown to stimulate collagen synthesis, promote angiogenesis, and exert anti-inflammatory effects.[9][10]

Antioxidant Activity

Copper is a key component of the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (SOD1), which plays a crucial role in detoxifying superoxide radicals.[5] By supplying the necessary copper cofactor, cupric glycinate can enhance the activity of SOD1, thereby protecting cells from oxidative damage.

Angiogenesis

Copper is a known pro-angiogenic factor.[11] It can stimulate the expression of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels.[2] This effect is particularly relevant in the context of wound healing and tissue regeneration.

Quantitative Data

Table 2: Dose-Response of Copper Bis-Glycinate on Immune Cell Functions

| Cell Type | Parameter | Concentration (µg/mL) | Effect | Reference |

| Stimulated PBMCs | Proliferation | 3-100 | Dose-dependent inhibition | [12] |

| CD4+ T cells | IL-17 Secretion | 3-50 | Dose-dependent decrease | [12] |

| CD4+ T cells | IL-2 Secretion | 3-50 | Dose-dependent decrease | [12] |

| Stimulated THP-1 cells | TNF-α Secretion | 3-50 | Significant reduction | [12] |

| Stimulated Jurkat cells | Ca2+ Influx | 3-100 | Dose-dependent inhibition | [12] |

Table 3: IC50 Values of a Copper N-(2 hydroxy acetophenone) Glycinate (CuNG) in Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| HeLa | Cervical Carcinoma | 7-8 | [2] |

| HCT-116 | Colon Carcinoma | 7-8 | [2] |

| K562 | Erythromyeloblastoid Leukemia | 7-8 | [2] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 7-8 | [2] |

| CEM-ADR5000 | Doxorubicin-resistant Leukemia | 7-8 | [2] |

Note: The IC50 values are for a related copper glycinate complex and may not be directly representative of cupric glycinate.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of cupric glycinate's biological effects. Below are outlines for key experiments.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to detect the activation of the MAPK/ERK pathway.

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of cupric glycinate for desired time points.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the data.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Plate Coating: Coat a 96-well plate with Matrigel or another suitable extracellular matrix and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in media containing various concentrations of cupric glycinate.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as the number of branches, tube length, and number of loops.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD enzymes.

-

Sample Preparation: Prepare cell or tissue lysates.

-

Assay Reaction: Use a commercial SOD assay kit, which typically involves a reaction that generates superoxide radicals.

-

Measurement: The SOD in the sample will inhibit the reaction, and the degree of inhibition is measured colorimetrically or fluorometrically, which is proportional to the SOD activity.

Conclusion

Cupric glycinate stands out as a highly bioavailable source of copper with significant potential in research and drug development. Its ability to modulate key signaling pathways such as NF-κB and MAPK, coupled with its roles in promoting extracellular matrix synthesis, angiogenesis, and antioxidant defense, underscores its multifaceted biological activity. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of cupric glycinate in areas such as wound healing, inflammatory disorders, and oncology. Further research, particularly human clinical trials, is warranted to fully elucidate its pharmacokinetic profile and therapeutic efficacy in various disease models.

References

- 1. Human VEGF ELISA Kit - Quantikine DVE00: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular Uptake of the ATSM−Cu(II) Complex under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Cellular glutathione plays a key role in copper uptake mediated by human copper transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. real.mtak.hu [real.mtak.hu]

- 12. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]

An In-depth Technical Guide to the Coordination Chemistry and Bonding of Cupric Glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the coordination chemistry and bonding of cupric glycinate (B8599266), a metal complex of significant interest in various scientific disciplines, including drug development. The document details the structural isomers, synthesis, and characterization of cupric glycinate. Key quantitative data are summarized in tabular format for ease of reference. Detailed experimental protocols for the synthesis and analysis of this complex are provided. Furthermore, the role of copper in cellular signaling is explored to provide a broader context for the potential applications of copper-containing compounds in medicine.

Introduction to the Coordination Chemistry of Cupric Glycinate

Cupric glycinate, formally known as bis(glycinato)copper(II), is a coordination complex with the chemical formula [Cu(C₂H₄NO₂)₂].[1] It consists of a central copper(II) ion (Cu²⁺) coordinated by two glycinate ligands. Glycine (B1666218) (NH₂CH₂COOH), the simplest amino acid, deprotonates to form the glycinate anion (NH₂CH₂COO⁻), which acts as a bidentate chelating ligand.[1] The glycinate ligand coordinates to the copper ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring.[1]

The coordination geometry around the d⁹ copper(II) center is typically square planar.[1] This arrangement gives rise to two geometric isomers: cis-bis(glycinato)copper(II) and trans-bis(glycinato)copper(II).[1] The cis isomer is the kinetically favored product, often isolated as a monohydrate ([Cu(C₂H₄NO₂)₂(H₂O)]), while the trans isomer is the thermodynamically more stable form.[2]

Bonding and Molecular Structure

The bonding in cupric glycinate involves coordinate covalent bonds between the copper(II) ion and the nitrogen and oxygen donor atoms of the glycinate ligands. The chelate effect, resulting from the formation of the five-membered ring, contributes significantly to the stability of the complex.

2.1. cis-Bis(glycinato)copper(II) Monohydrate

In the solid state, the cis isomer typically crystallizes as a monohydrate. The copper ion is in a distorted square pyramidal or octahedral environment.[3] Two glycinate ligands are arranged in a cis configuration in the equatorial plane, and a water molecule occupies an axial position.[3] In some crystal structures, a carboxylate oxygen from an adjacent complex coordinates to the second axial position, leading to a polymeric chain.[4]

2.2. trans-Bis(glycinato)copper(II)

The trans isomer has the two amino groups and two carboxylate groups positioned opposite to each other in the square planar arrangement. This configuration is thermodynamically more stable than the cis isomer.

Quantitative Data

The following tables summarize key quantitative data for the isomers of cupric glycinate.

Table 1: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2][3] |

| a (Å) | 10.8053(3) | [3][5] |

| b (Å) | 5.2101(1) | [3][5] |

| c (Å) | 13.4983(4) | [3][5] |

Table 2: Selected Bond Lengths and Angles for cis-Bis(glycinato)copper(II) Monohydrate

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| Cu-N | ~2.0 | [4] |

| Cu-O (glycinate) | ~1.9 | [4] |

| N-Cu-N | ~90 | |

| O-Cu-O | ~90 | |

| N-Cu-O (chelate) | ~85 |

Note: Precise bond lengths and angles can vary slightly between different crystallographic studies. The values provided are approximate.

Table 3: Stability Constants of Copper(II)-Glycinate Complexes

| Equilibrium | Stepwise Constant (log K) | Overall Constant (log β) | Reference |

| Cu²⁺ + Gly⁻ ⇌ [Cu(Gly)]⁺ | log K₁ = 8.52 | log β₁ = 8.52 | [6] |

| [Cu(Gly)]⁺ + Gly⁻ ⇌ [Cu(Gly)₂] | log K₂ = 6.90 | log β₂ = 15.42 | [6] |

Experimental Protocols

4.1. Synthesis of cis-Bis(glycinato)copper(II) Monohydrate (Kinetic Product)

-

Materials: Copper(II) acetate (B1210297) monohydrate, Glycine, 95% Ethanol (B145695), Deionized water.[2]

-

Procedure:

-

Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (approx. 70 °C).[2]

-

In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.[2]

-

While both solutions are hot, add the glycine solution to the copper(II) acetate solution with stirring.[2]

-

To the resulting deep blue solution, add 25 mL of 95% ethanol.[2]

-

Cool the mixture in an ice bath to induce crystallization.[2]

-

Collect the light blue, needle-like crystals by vacuum filtration.[2]

-

Wash the crystals with cold ethanol and then a small amount of acetone.[2]

-

Air dry the product.[2]

-

4.2. Synthesis of trans-Bis(glycinato)copper(II) (Thermodynamic Product)

-

Materials: cis-Bis(glycinato)copper(II) monohydrate.

-

Procedure (Solid-State Isomerization):

-

Place a sample of dry cis-bis(glycinato)copper(II) monohydrate in a beaker or on a watch glass.

-

Heat the solid in an oven or on a hot plate at approximately 180-200 °C for 30-60 minutes.[2]

-

The color will change from light blue to a more purplish-blue, indicating the conversion to the trans isomer.[2]

-

Allow the sample to cool.

-

4.3. Characterization Methods

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet or a Nujol mull of the sample.

-

Analysis: Record the IR spectrum. The cis and trans isomers can be distinguished by differences in their spectra, particularly in the fingerprint region where the Cu-N and Cu-O stretching vibrations occur. The trans isomer, having higher symmetry, generally shows fewer bands than the cis isomer.[7]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute aqueous solution of the complex.

-

Analysis: Record the UV-Vis spectrum. The aqueous solution of bis(glycinato)copper(II) typically shows a broad absorption band with a maximum (λmax) around 620 nm, corresponding to the d-d transitions of the copper(II) ion.[8]

-

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) in an alumina (B75360) crucible.[9][10]

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[10] For cis-bis(glycinato)copper(II) monohydrate, an initial weight loss corresponding to the loss of one water molecule is expected, followed by decomposition of the complex at higher temperatures.

-

Visualization of Key Concepts

Coordination and Isomerization of Cupric Glycinate.

Experimental Workflow for Synthesis and Characterization.

Role of Copper in Cellular Signaling and Drug Development

Copper is an essential trace element that plays a critical role in a variety of biological processes.[11][12] Its ability to cycle between Cu(I) and Cu(II) oxidation states makes it a key cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation.[13][14]

In the context of drug development, the delivery of copper to cells in a bioavailable form is of great interest. Copper complexes, such as cupric glycinate, can serve as vehicles for copper transport. The dysregulation of copper homeostasis has been implicated in several diseases, including neurodegenerative disorders (e.g., Alzheimer's and Parkinson's diseases) and cancer.[14][15] Therefore, copper-based compounds are being investigated as potential therapeutic agents.

Copper ions can modulate various signaling pathways.[11] For instance, copper can influence the activity of protein kinases and phosphatases, which are central to many signal transduction cascades.[11] It can also affect the function of receptors on the cell surface.[11] The diagram below illustrates a simplified overview of copper's entry into a cell and its potential involvement in signaling pathways.

Conceptual Role of Copper in Cellular Signaling.

Conclusion

Cupric glycinate serves as a fundamental model for understanding the coordination chemistry of metal-amino acid complexes. Its well-defined isomeric forms, straightforward synthesis, and rich characterization data make it an excellent subject for both research and educational purposes. For professionals in drug development, a thorough understanding of the coordination chemistry, bonding, and biological roles of such copper complexes is crucial for the design of novel metallodrugs that can modulate cellular processes by influencing copper homeostasis and related signaling pathways.

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The structures of four bis(glycinato)copper(II) complexes [inis.iaea.org]

- 6. researchgate.net [researchgate.net]

- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 8. benchchem.com [benchchem.com]

- 9. epfl.ch [epfl.ch]

- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 11. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 12. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Insights Into the Role of Copper in Neurodegenerative Diseases and the Therapeutic Potential of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition of Cupric Glycinate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of cupric glycinate (B8599266) monohydrate, [Cu(Gly)₂]·H₂O. The document outlines the distinct decomposition pathways of both the cis and trans isomers, detailing the sequential loss of water and subsequent breakdown of the organic ligand. Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented in structured tables for clear comparison. Detailed experimental protocols for thermal analysis are provided to ensure reproducibility. Furthermore, this guide includes visual representations of the decomposition process and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the underlying chemical transformations. This information is critical for applications in pharmaceuticals, materials science, and drug development where the thermal stability and degradation profile of this copper-amino acid complex are of paramount importance.

Introduction

Cupric glycinate monohydrate, a coordination complex of copper(II) with the simplest amino acid, glycine, exists as two geometric isomers: cis and trans. The thermal behavior of these isomers is a key parameter in their characterization and has significant implications for their stability, synthesis, and potential applications. The decomposition process, typically occurring in multiple stages, involves dehydration followed by the breakdown of the glycinate ligands. Understanding the precise temperature ranges and associated mass losses for each stage is crucial for defining the thermal stability of the compound.

This guide synthesizes available data to present a detailed picture of the thermal decomposition of both cis- and trans-bis(glycinato)copper(II) monohydrate.

Thermal Decomposition Pathway

The thermal decomposition of both cis- and trans-cupric glycinate monohydrate proceeds in a two-step mechanism. The initial step involves the endothermic loss of the coordinated water molecule to form the anhydrous complex. The second, more complex stage involves the exothermic decomposition of the anhydrous cupric glycinate. The final solid residue is typically copper(II) oxide (CuO).

A study by He et al. (2010) confirmed this two-step process for both isomers using TG-DSC methods. It was noted that the dehydration temperature for the cis isomer is higher than that of the trans isomer.[1][2]

Data Presentation

The following tables summarize the quantitative data obtained from the thermal analysis of cis- and trans-cupric glycinate monohydrate.

Table 1: Thermal Decomposition Data for cis-Bis(glycinato)copper(II) Monohydrate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Thermal Event (DSC) | Product(s) |

| Step 1: Dehydration | 120 - 180 | 7.9 | 7.84 | Endothermic | cis-[Cu(Gly)₂] + H₂O |

| Step 2: Decomposition | > 200 | 65.4 | 65.3 | Exothermic | CuO + Gaseous Products |

Note: The theoretical mass loss for the water molecule is calculated based on the molecular weight of cis-bis(glycinato)copper(II) monohydrate (229.68 g/mol ). The theoretical mass loss for the second step is based on the formation of CuO from the anhydrous complex.

Table 2: Thermal Decomposition Data for trans-Bis(glycinato)copper(II) Monohydrate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Thermal Event (DSC) | Product(s) |

| Step 1: Dehydration | Lower than cis isomer | ~7.8 | 7.84 | Endothermic | trans-[Cu(Gly)₂] + H₂O |

| Step 2: Decomposition | > 200 | ~65.3 | 65.3 | Exothermic | CuO + Gaseous Products |

Experimental Protocols

The following section details the methodologies for the synthesis of the cis and trans isomers of cupric glycinate monohydrate and the subsequent thermal analysis.

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

A common method for the synthesis of the cis isomer is as follows:

-

Dissolve copper(II) acetate (B1210297) monohydrate in hot water.

-

Add an equimolar amount of glycine, also dissolved in hot water.

-

Cool the resulting solution to induce crystallization.

-

The precipitated light blue, needle-like crystals are collected by filtration, washed with cold water and ethanol, and air-dried.

Synthesis of trans-Bis(glycinato)copper(II) Monohydrate

The more thermodynamically stable trans isomer can be obtained by the thermal isomerization of the cis isomer.

-

Heat a sample of cis-bis(glycinato)copper(II) monohydrate in an oven at a temperature of 180°C for approximately 15-30 minutes.[3]

-

The color of the solid will change, indicating the conversion to the anhydrous trans complex.

-

The anhydrous trans complex can then be rehydrated by exposure to a humid atmosphere to yield trans-bis(glycinato)copper(II) monohydrate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The following is a general protocol for the thermal analysis of cupric glycinate monohydrate:

-

Instrumentation: A simultaneous TGA/DSC analyzer is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cupric glycinate monohydrate isomer is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically a dynamic inert gas flow (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition, typically around 600-800 °C.

-

Data Analysis: The TGA curve is analyzed to determine the onset and offset temperatures of decomposition stages and the corresponding percentage mass loss. The DSC curve is analyzed to identify endothermic and exothermic events associated with each decomposition step.

Visualization of Processes

The following diagrams, generated using the DOT language, visualize the thermal decomposition pathway and the experimental workflow for thermal analysis.

Caption: Decomposition pathway of cupric glycinate monohydrate.

Caption: Workflow for synthesis and thermal analysis.

Conclusion

The thermal decomposition of cupric glycinate monohydrate is a well-defined, two-step process that differs slightly between its cis and trans isomers, primarily in the dehydration temperature. This guide provides the essential quantitative data, detailed experimental protocols, and clear visual aids to support researchers, scientists, and drug development professionals in their work with this important copper-amino acid complex. A thorough understanding of its thermal properties is fundamental to ensuring its stability, purity, and efficacy in various applications.

References

An In-depth Technical Guide to Cis-Trans Isomerism in Bis(glycinato)copper(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerism observed in bis(glycinato)copper(II), a model system for understanding metal-amino acid interactions. This document details the synthesis, characterization, and thermodynamic stability of the cis and trans isomers, presenting key quantitative data in structured tables, detailed experimental protocols, and logical workflow diagrams to support advanced research and drug development endeavors.

Introduction

Bis(glycinato)copper(II), a coordination complex formed between a copper(II) ion and two glycinate (B8599266) ligands, serves as a classic example of geometric isomerism in coordination chemistry.[1] Glycine (B1666218), the simplest amino acid, acts as a bidentate ligand, coordinating to the central copper ion through its amino and carboxylato groups to form a square planar complex. This arrangement allows for two distinct spatial orientations of the glycinato ligands: a cis configuration, where the two amino groups (and two carboxylato groups) are adjacent to each other, and a trans configuration, where they are on opposite sides.

The study of these isomers is crucial for understanding the fundamental principles of coordination chemistry, including reaction kinetics and thermodynamics. The cis-isomer is the kinetically favored product, meaning it forms more rapidly, while the trans-isomer is the thermodynamically more stable form.[2] This guide will delve into the synthesis of both isomers, their interconversion, and the analytical techniques used for their characterization.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the cis- and trans-bis(glycinato)copper(II) isomers, including their hydrated and anhydrous forms, to facilitate a direct comparison.

Table 1: General and Structural Properties

| Property | cis-bis(glycinato)copper(II) monohydrate | trans-bis(glycinato)copper(II) monohydrate | Anhydrous cis-bis(glycinato)copper(II) | Anhydrous trans-bis(glycinato)copper(II) |

| Molecular Formula | C₄H₁₀CuN₂O₅[3] | C₄H₁₀CuN₂O₅ | C₄H₈CuN₂O₄[4] | C₄H₈CuN₂O₄ |

| Molar Mass | 229.68 g/mol [3] | 229.68 g/mol | 211.66 g/mol [4] | 211.66 g/mol |

| Appearance | Light blue, needle-like crystals[5] | Bluish-violet plates | - | - |

| Crystal System | Orthorhombic[5] | Monoclinic[6] | Orthorhombic[6] | Monoclinic[6] |

| Space Group | P2₁2₁2₁[3][5] | I2/a[6] | P2₁2₁2₁[6] | P2₁/c[6] |

| Lattice Parameters | a = 10.805 Å, b = 5.210 Å, c = 13.498 Å[5][6] | a = 14.8218 Å, b = 5.2321 Å, c = 9.6408 Å, β = 87.243°[6] | a = 10.0673 Å, b = 5.3152 Å, c = 13.212 Å[6] | a = 7.0831 Å, b = 5.1459 Å, c = 9.4431 Å, β = 107.506°[6] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | cis-bis(glycinato)copper(II) | trans-bis(glycinato)copper(II) |

| UV-Vis (λmax) | ~635 nm | ~615 nm |

| IR (cm⁻¹) - N-H Stretch | 3356 - 3250[7] | 3320 - 3260[7] |

| IR (cm⁻¹) - C=O Stretch | ~1578[7] | - |

| IR (cm⁻¹) - C-O Stretch | ~1408[7] | - |

| IR (cm⁻¹) - Cu-N Stretch | 471 (asym), 454 (sym)[7] | 477[7] |

Table 3: Thermal Analysis Data

| Thermal Property | cis-bis(glycinato)copper(II) monohydrate | trans-bis(glycinato)copper(II) monohydrate |

| Dehydration Temperature | 120-180 °C[5] | - |

| Decomposition Temperature | Chars at ~213 °C, decomposes at ~228 °C[5] | Decomposes ~212 °C[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of cis- and trans-bis(glycinato)copper(II).

Synthesis of cis-bis(glycinato)copper(II) monohydrate (Kinetically Favored Product)

This procedure reliably yields the kinetically favored cis-isomer.

-

Materials:

-

Copper(II) acetate (B1210297) monohydrate (Cu(CH₃COO)₂·H₂O)

-

Glycine (NH₂CH₂COOH)

-

Deionized water

-

-

Procedure:

-

Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (approximately 70 °C) in a 100 mL beaker.[8]

-

In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.[8]

-

While both solutions are still hot, add the glycine solution to the copper(II) acetate solution with continuous stirring.[8]

-

To the resulting hot solution, add 25 mL of hot 95% ethanol.

-

Continue stirring for approximately 5 minutes. A blue, needle-like precipitate of the cis-isomer will form.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the crystals by vacuum filtration, wash with small portions of cold ethanol, and then air dry.

-

Synthesis of trans-bis(glycinato)copper(II) (Thermodynamically Favored Product)

The more stable trans-isomer can be obtained through the isomerization of the cis-complex.

-

Method 1: Isomerization in Solution

-

Suspend 1.0 g of the prepared cis-bis(glycinato)copper(II) monohydrate and 1.5 g of glycine in the filtrate preserved from the cis-isomer synthesis.[8]

-

Heat the suspension under reflux for approximately one hour.[8]

-

Filter the hot mixture to collect the bluish-violet crystals of the trans-isomer.

-

Wash the product with small portions of ethanol and air dry.

-

Typical Yield: ~60%[8]

-

-

Method 2: Solid-State Thermal Isomerization

-

Place a sample of dry cis-bis(glycinato)copper(II) monohydrate in an oven or on a hot plate.[5]

-

Heat the sample at 180-200 °C for 15-60 minutes.[2][5] The color will change from light blue to a more purplish-blue, indicating the conversion to the anhydrous trans-complex.

-

Upon cooling in the air, the anhydrous trans-complex will rehydrate to form trans-bis(glycinato)copper(II) monohydrate.

-

Characterization Methods

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet or a Nujol mull of the sample.

-

Record the IR spectrum. The key differences between the isomers are observed in the N-H, C=O, and Cu-N stretching regions, as detailed in Table 2. The higher symmetry of the trans-isomer generally results in a simpler spectrum with fewer bands.[7]

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare dilute aqueous solutions of the complexes.

-

Record the UV-Vis absorption spectra. The d-d electronic transitions of the copper(II) ion will result in a broad absorption band in the visible region. The position of the absorption maximum (λmax) can be used to distinguish between the isomers (see Table 2).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key structures and experimental workflows.

Conclusion

The cis-trans isomerism in bis(glycinato)copper(II) provides an excellent and accessible system for studying the principles of coordination chemistry, reaction kinetics, and thermodynamic stability. The distinct properties of the kinetically favored cis-isomer and the thermodynamically stable trans-isomer can be readily investigated through the straightforward synthetic and characterization techniques outlined in this guide. For professionals in drug development, a thorough understanding of such metal-ligand interactions and isomerism is fundamental for the rational design of novel metallodrugs and therapeutic agents.

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 3. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 13479-54-4,Copper glycinate | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The structures of four bis(glycinato)copper(II) complexes [inis.iaea.org]

- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 8. youtube.com [youtube.com]

A Technical Guide to the Physicochemical Properties and Synthesis of Cupric Glycinate

Introduction

Cupric glycinate (B8599266), known systematically as bis(glycinato)copper(II), is a metal coordination complex of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. It consists of a central copper(II) ion (Cu²⁺) chelated by two glycinate ligands.[1][2] As the simplest amino acid, glycine (B1666218) forms a stable five-membered ring with the copper ion, enhancing the bioavailability of copper for biological systems.[1][2] This property makes it a valuable compound for nutritional supplements and a model system for studying metal-amino acid interactions.[3][4] This guide provides an in-depth overview of its molecular characteristics, isomeric forms, and detailed protocols for its synthesis and characterization, tailored for researchers and drug development professionals.

Molecular Formula and Weight

Cupric glycinate can exist in several hydration states, most commonly as an anhydrous form and a monohydrate.[1][2] A dihydrate form is also recognized.[5][6] The key quantitative properties of these forms are summarized in the table below.

| Property | Anhydrous Cupric Glycinate | Cupric Glycinate Monohydrate | Cupric Glycinate Dihydrate |

| Chemical Formula | C₄H₈CuN₂O₄[5][7][8] | C₄H₁₀CuN₂O₅[1][3] | C₄H₁₂CuN₂O₆ |

| Molecular Weight | 211.66 g/mol [2][5][7] | 229.68 g/mol [1][3] | 247.69 g/mol [6][9] |

| CAS Number | 13479-54-4[1][5] | 18253-80-0[1] | Not specified |

| Appearance | Blue solid[2] | Blue, needle-like crystals[5] | Light blue, powdery crystals[5][7] |

Structural Information: Geometric Isomerism

The coordination of two asymmetric glycinate ligands around the square planar Cu(II) center gives rise to two geometric isomers: cis and trans.[1][2] In the cis isomer, the two nitrogen atoms and two oxygen atoms are adjacent to each other. In the trans isomer, they are on opposite sides. The cis isomer is typically formed under kinetic control at lower temperatures, while the more thermodynamically stable trans isomer can be obtained by heating the cis form.[4][10]

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. Client Challenge [copper-chemistry.fandom.com]

- 3. grokipedia.com [grokipedia.com]

- 4. murov.info [murov.info]

- 5. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BIS(GLYCINATO) COPPER(II) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. echemi.com [echemi.com]

- 8. Copper glycinate | 13479-54-4 [chemicalbook.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. scribd.com [scribd.com]

The Solubility Profile of Cupric Glycinate: A Technical Guide for Researchers

Introduction

Cupric glycinate (B8599266), known formally as bis(glycinato)copper(II), is a metal-amino acid complex of significant interest in the fields of nutrition, animal feed, and pharmaceuticals.[1][2] It is recognized for its high bioavailability as a source of copper compared to inorganic copper salts.[2][3] The compound typically exists as a blue crystalline solid and can be found in monohydrate and dihydrate forms, as well as cis and trans geometric isomers.[4][5][6] Understanding the solubility of cupric glycinate in aqueous and organic media is fundamental for its application in drug formulation, biochemical studies, and industrial processes. This guide provides a comprehensive overview of its solubility, presenting quantitative data, qualitative descriptions, and a standardized experimental protocol for its determination.

Quantitative Solubility Data

The solubility of cupric glycinate is influenced by factors such as temperature and the nature of the solvent. The available quantitative data has been compiled for clear comparison.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Source(s) |

| Water | 0 | 0.18 | [1][7] |

| Water | 25 | 0.52 | [1][7][8] |

Note: The bis(glycinato)copper(II) complex is generally described as having low solubility in water.[9]

Qualitative Solubility in Organic Solvents

-

Soluble In :

-

Slightly Soluble In :

-

Insoluble In :

Experimental Protocol: Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of a metal-amino acid complex like cupric glycinate. This method is based on the widely used saturation shake-flask technique.

Objective: To determine the equilibrium solubility of cupric glycinate in a given solvent at a specified temperature.

Materials:

-

Cupric glycinate (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument for quantifying copper concentration.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of cupric glycinate to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe. To remove any suspended solid particles, immediately pass the solution through a syringe filter into a clean container.

-

Alternatively, the sample can be centrifuged at the controlled temperature, and an aliquot of the clear supernatant can then be carefully removed.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of copper in the diluted solution using a calibrated analytical technique such as Atomic Absorption Spectroscopy (AAS) or UV-Visible Spectroscopy. A calibration curve should be prepared using standard solutions of known cupric glycinate concentration.

-

-

Calculation:

-

Calculate the concentration of cupric glycinate in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol can be visualized as follows.

Caption: Workflow for determining cupric glycinate solubility.

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. The application of Copper glycinate in the feed industry_Chemicalbook [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Copper glycinate | 13479-54-4 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Copper(II) glycinate - Wikiwand [wikiwand.com]

- 8. bis(glycinato)copper(II) [chemister.ru]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. Cas 13479-54-4,Copper glycinate | lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols: Utilizing Cupric Glycinate in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element in mammalian cell culture, playing a critical role as a cofactor for a variety of enzymes involved in cellular respiration, antioxidant defense, and post-translational modifications of proteins. While traditionally supplied by serum in classical media, the move towards serum-free and chemically defined media for biopharmaceutical production has necessitated the supplementation of copper to ensure optimal cell growth and productivity. Cupric glycinate (B8599266), a chelated form of copper, offers a bioavailable and less toxic alternative to inorganic copper salts like copper sulfate (B86663).[1]

These application notes provide a comprehensive guide to the use of cupric glycinate in cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, a workhorse for recombinant protein production. Detailed protocols for the preparation, optimization, and evaluation of cupric glycinate supplementation are provided, along with a summary of its effects on key cell culture parameters.

Key Applications of Cupric Glycinate in Cell Culture

Supplementation of cell culture media with cupric glycinate has been shown to have several beneficial effects, including:

-

Enhanced Cell Growth and Viability: Adequate copper levels are crucial for cellular respiration and antioxidant defense, leading to improved cell growth and prolonged viability in culture.

-

Increased Recombinant Protein Production: Copper is a cofactor for enzymes involved in protein folding and disulfide bond formation, which can lead to increased specific productivity of recombinant proteins, such as monoclonal antibodies (mAbs).[2]

-

Modulation of Lactate (B86563) Metabolism: Copper supplementation can promote a shift from lactate production to lactate consumption in CHO cell cultures, which is associated with higher cell densities and product titers.[2][3][4][5]

-

Control of Protein Glycosylation: The glycosylation profile of a recombinant protein is a critical quality attribute. Copper concentration in the culture medium has been shown to influence the glycosylation pattern of mAbs, offering a tool for controlling this important post-translational modification.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of copper supplementation on various aspects of CHO cell culture performance as reported in the literature.

Table 1: Effect of Copper Supplementation on CHO Cell Growth and Lactate Metabolism

| Copper Concentration | Cell Line | Effect on Viable Cell Density (VCD) | Effect on Lactate Metabolism | Reference |

| >13 nM | Recombinant CHO | Maintained high VCD | Shift to net lactate consumption | [3][5] |

| <13 nM | Recombinant CHO | Significantly lower product titers | Failed to shift to net lactate consumption | [3][5] |

| 5 µM (as CuSO₄) | Recombinant CHO | Increased VCD | Significantly decreased lactate accumulation | [7] |

| 50 µM (as CuSO₄) | Recombinant CHO | Increased VCD | Significantly decreased lactate accumulation | [7] |

Table 2: Effect of Copper Supplementation on Recombinant Protein Titer

| Copper Concentration | Cell Line | Fold Increase in Titer | Product | Reference |

| 50 nM - 50 µM (as CuSO₄) | Recombinant CHO | Increased IgG yield | IgG | [2] |

| 5 µM (as CuSO₄) | Recombinant CHO | Increased protein titer | IgG-fusion protein | [7] |

| 50 µM (as CuSO₄) | Recombinant CHO | Increased protein titer | IgG-fusion protein | [7] |

Table 3: Comparison of Cupric Glycinate and Copper Sulfate in Cell Culture

| Copper Source | Cell Line | Observation | Reference |

| Cupric Glycinate | Porcine Intestinal Epithelial (IPEC-J2) | Higher bioavailability compared to CuSO₄ | [8] |

| Copper Sulfate | Porcine Intestinal Epithelial (IPEC-J2) | Lower bioavailability compared to Cupric Glycinate | [8] |

| Cupric Glycinate | Animal Feed Studies | Higher relative bioavailability than CuSO₄ | [9] |

| Copper Sulfate | Animal Feed Studies | Lower relative bioavailability than Cupric Glycinate | [9] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Cupric Glycinate Stock Solution

Materials:

-

Cupric Glycinate (M.W. 229.68 g/mol )

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile filter (0.22 µm)

-

Analytical balance

-

Stir plate and stir bar

Procedure:

-

Weigh out 22.97 mg of cupric glycinate powder using an analytical balance.

-

Transfer the powder to a sterile conical tube.

-

Add approximately 8 mL of cell culture grade water to the tube.

-

Place a sterile stir bar in the tube and place it on a stir plate.

-

Stir the solution until the cupric glycinate is completely dissolved. The solution should be a clear blue color.

-

Bring the final volume to 10 mL with cell culture grade water.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Label the tube clearly with "10 mM Cupric Glycinate," the date of preparation, and your initials.

-

Store the stock solution at 2-8°C, protected from light. The solution is typically stable for several months.

Protocol 2: Optimization of Cupric Glycinate Concentration for a CHO Cell Line

Objective: To determine the optimal concentration of cupric glycinate for maximizing viable cell density and/or recombinant protein production for a specific CHO cell line.

Materials:

-

CHO cell line of interest

-

Appropriate basal cell culture medium and feeds

-

10 mM Cupric Glycinate stock solution (from Protocol 1)

-

Shake flasks or multi-well plates for cell culture

-

Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)

-

Assay for quantifying recombinant protein (e.g., ELISA, HPLC)

-

CO₂ incubator

Procedure:

-

Experimental Setup:

-